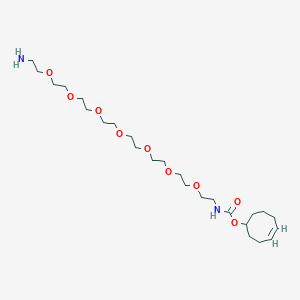
TCO-PEG7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
TCO-PEG7-amine is a useful research compound. Its molecular formula is C25H48N2O9 and its molecular weight is 520.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Applications
TCO-PEG7-amine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in bioorthogonal reactions, particularly the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This feature is exploited for:
- Synthesis of Complex Molecules : this compound is utilized as a reagent for synthesizing more complex organic compounds and materials.
- Material Science : The compound contributes to the development of advanced materials, including polymers and nanomaterials due to its favorable chemical properties.
Biological Applications
In the realm of biology, this compound's ability to selectively label biomolecules has made it invaluable:
- Bioconjugation Techniques : It is widely used to modify proteins and nucleic acids for research purposes. The bioorthogonal nature of TCO allows for precise conjugation without interfering with biological functions .
- Imaging and Diagnostics : TCO-modified peptides are radiolabeled for use in nuclear medicine, facilitating targeted imaging techniques such as PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography). This application enhances the specificity and sensitivity of cancer diagnostics .
Medical Applications
This compound has shown promise in therapeutic applications:
- Targeted Drug Delivery : The PEG linker enhances solubility and bioavailability, making this compound suitable for constructing drug delivery systems that target specific tissues or tumors .
- Radiotherapy : In pretargeted radioimmunotherapy, TCO is combined with radiolabeled tetrazines to deliver therapeutic agents directly to cancer cells. Studies have demonstrated improved tumor-to-background ratios and reduced toxicity to healthy tissues .
Case Study 1: Pretargeted Imaging with 64Cu-Tz
In a study involving mice with human colorectal carcinoma xenografts, researchers employed a pretargeting strategy using CC49-TCO followed by administration of 64Cu-labeled tetrazine (64Cu-Tz). This approach resulted in significantly higher tumor uptake compared to traditional methods, demonstrating the efficacy of TCO-based strategies in enhancing imaging contrast .
Case Study 2: Therapeutic Efficacy in Pancreatic Cancer
A study investigated the use of 177Lu-DOTA-PEG7-Tz in combination with 5B1-TCO for treating pancreatic cancer. Results indicated that this pretargeted methodology achieved effective tumor localization and therapeutic response while minimizing off-target effects, showcasing the potential for clinical translation .
Comparative Data Table
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Chemistry | Synthesis of complex molecules | Enables creation of novel compounds |
| Biology | Bioconjugation | Precise labeling of biomolecules |
| Medical | Targeted drug delivery | Enhanced solubility and bioavailability |
| Imaging | PET/SPECT imaging | Improved specificity and sensitivity |
| Therapeutics | Radiotherapy | Higher tumor uptake with reduced side effects |
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23,26H2,(H,27,28)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKIHIIYDUHCDH-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













